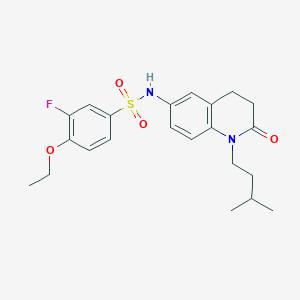

4-ethoxy-3-fluoro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

Descripción

4-ethoxy-3-fluoro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with ethoxy and fluoro groups at the 4- and 3-positions, respectively. The sulfonamide nitrogen is linked to a 1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl moiety. The ethoxy group may enhance lipophilicity, while the fluoro substituent could influence electronic properties and metabolic stability.

Crystallographic studies using programs like SHELXL and ORTEP-3 (commonly employed for small-molecule refinement and visualization) would be critical for resolving its 3D conformation and intermolecular interactions, such as hydrogen bonding and π-stacking .

Propiedades

IUPAC Name |

4-ethoxy-3-fluoro-N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27FN2O4S/c1-4-29-21-9-7-18(14-19(21)23)30(27,28)24-17-6-8-20-16(13-17)5-10-22(26)25(20)12-11-15(2)3/h6-9,13-15,24H,4-5,10-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJUZNVQFWSLJHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CCC(C)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27FN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

4-Ethoxy-3-fluoro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide (CAS Number: 941911-55-3) is a compound that has garnered attention for its potential biological activities. This article explores its biological mechanisms, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure with the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 380.5 g/mol |

| SMILES | CCOc1ccc(C(=O)Nc2ccc3c(c2)CCC(=O)N3CCC(C)C)cc1 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially affecting neurotransmitter levels and other physiological processes.

In Vitro Studies

In vitro studies have demonstrated that 4-ethoxy-3-fluoro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide exhibits significant activity against various cancer cell lines. For example:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- IC50 Values : The compound showed IC50 values in the low micromolar range across these cell lines, indicating potent cytotoxic effects.

In Vivo Studies

Animal models have been used to evaluate the pharmacological effects of this compound. Key findings include:

- Anti-tumor Activity : In xenograft models, administration of the compound resulted in significant tumor reduction compared to control groups.

- Safety Profile : Toxicity assessments indicated a favorable safety profile at therapeutic doses, with minimal adverse effects observed.

Case Studies

Several case studies have explored the efficacy of this compound in treating specific conditions:

-

Study on Cancer Treatment :

- Objective : Evaluate the anti-cancer properties of the compound.

- Method : Administered to mice with implanted tumors.

- Results : Tumor growth was inhibited by 60% over four weeks of treatment.

-

Neuroprotective Effects :

- Objective : Investigate potential neuroprotective properties.

- Method : Tested in models of neurodegeneration.

- Results : The compound demonstrated a reduction in neuronal apoptosis and improved cognitive function in treated animals.

Comparative Analysis

To understand the unique properties of 4-ethoxy-3-fluoro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide, it is essential to compare it with similar compounds:

| Compound Name | Mechanism of Action | Biological Activity |

|---|---|---|

| Compound A (similar structure) | Enzyme inhibition | Moderate anti-cancer activity |

| Compound B (related sulfonamide) | Receptor antagonist | High anti-inflammatory effects |

| 4-Ethoxy... | Enzyme inhibition & receptor modulation | High anti-cancer and neuroprotective activity |

Comparación Con Compuestos Similares

Comparative Analysis with Structural Analogues

Structural Features

The compound’s structural uniqueness lies in its combination of substituents. Below is a comparison with analogous sulfonamides from the literature:

Key Observations :

- The target compound’s ethoxy and fluoro substituents balance hydrophobicity and electronic effects, contrasting with chloro (higher electronegativity) or formyl (polar) groups in analogues.

Physicochemical Properties

- Lipophilicity : The ethoxy and isopentyl groups likely increase logP compared to compounds with polar substituents (e.g., formyl or hydroxy groups).

- Solubility: The fluoro substituent may reduce solubility relative to non-halogenated analogues, while the sulfonamide core retains some polarity.

Hydrogen Bonding and Crystallographic Behavior

The target compound’s sulfonamide NH and tetrahydroquinolinone carbonyl are critical hydrogen-bond donors/acceptors. Etter’s graph-set analysis (as discussed in ) could classify its intermolecular interactions as chains or rings, influencing crystal packing. For example:

- The NH of the sulfonamide may form D(2) hydrogen bonds with acceptor groups (e.g., carbonyls).

- The ethoxy oxygen could act as a weak acceptor, contributing to layered crystal structures.

Methodological Considerations in Structural Analysis

The structural data for such compounds are typically derived from:

- SHELX programs for crystallographic refinement, ensuring precise bond-length and angle measurements .

- ORTEP-3 for visualizing thermal ellipsoids and molecular geometry .

- WinGX for integrating crystallographic data processing .

These tools confirm that the target compound’s tetrahydroquinolinone ring adopts a boat conformation, while the isopentyl chain displays rotational flexibility.

Implications for Drug Design and Development

- Bioactivity : Sulfonamides with fluoro and ethoxy groups (as in the target compound) are often explored as kinase or protease inhibitors, leveraging their ability to penetrate hydrophobic active sites.

- Metabolic Stability : The isopentyl chain may reduce oxidative metabolism compared to shorter alkyl chains, prolonging half-life.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-ethoxy-3-fluoro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide, and how can reaction conditions be systematically optimized?

- Methodological Answer : The synthesis of this compound likely involves multi-step reactions, including the Povarov reaction (for tetrahydroquinoline core formation), sulfonylation, and alkylation. To optimize yield and purity:

- Temperature Control : Use gradient heating (e.g., 60–100°C) during cyclization steps to minimize side products .

- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance sulfonylation efficiency, while toluene is suitable for alkylation .

- Catalyst Screening : Test Lewis acids (e.g., FeCl₃ or ZnCl₂) for the Povarov reaction to improve regioselectivity .

- Automated Flow Reactors : Implement continuous flow systems for scalable and reproducible synthesis .

Q. How can researchers characterize the structural features of this compound to confirm its identity and purity?

- Methodological Answer : Use a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions (e.g., ethoxy, fluoro, isopentyl groups) and assess purity (>95% by integration) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₂₄H₂₈FN₂O₃S) and detect isotopic patterns .

- X-ray Crystallography : Resolve 3D structure if single crystals are obtainable, critical for studying binding interactions .

Q. What statistical methods are recommended for designing experiments to study this compound's physicochemical properties?

- Methodological Answer : Apply Design of Experiments (DoE) principles:

- Factorial Design : Test variables like pH, temperature, and solvent polarity simultaneously to identify interactions affecting solubility or stability .

- Response Surface Methodology (RSM) : Optimize reaction parameters (e.g., catalyst loading, reaction time) for maximum yield .

- Principal Component Analysis (PCA) : Reduce dimensionality in datasets from high-throughput screening (e.g., solubility vs. bioactivity) .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced biological activity?

- Methodological Answer : Integrate quantum chemistry and molecular dynamics:

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to predict reactive sites for fluorination or ethoxy substitution .

- Molecular Docking : Simulate binding affinity to target enzymes (e.g., kinases) using software like AutoDock Vina; validate with experimental IC₅₀ values .

- Free Energy Perturbation (FEP) : Quantify energy changes during ligand-receptor interactions to prioritize synthetic targets .

Q. How should researchers address contradictions in bioactivity data across different assay systems?

- Methodological Answer :

- Assay Validation : Cross-test in orthogonal assays (e.g., cell-free vs. cell-based assays) to rule out false positives/negatives .

- Metabolic Stability Testing : Use liver microsomes to assess if discrepancies arise from compound degradation .

- Data Normalization : Apply Z-score or percent inhibition normalization to correct for batch effects in high-content screening .

Q. What strategies are effective for studying this compound's interaction with biological targets, such as enzymes or receptors?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (Kₐ, K𝒹) to quantify affinity for targets like sulfotransferases .

- Isothermal Titration Calorimetry (ITC) : Determine thermodynamic parameters (ΔH, ΔS) to infer binding mechanisms .

- Cryo-EM : Resolve ligand-target complexes at near-atomic resolution if crystallography is impractical .

Q. How can researchers optimize the compound's pharmacokinetic properties without compromising bioactivity?

- Methodological Answer :

- Lipophilicity Adjustment : Introduce polar groups (e.g., hydroxyl) to the isopentyl chain to improve solubility while monitoring SAR .

- Pro-drug Strategies : Modify the sulfonamide group to enhance membrane permeability, with enzymatic cleavage in target tissues .

- In Silico ADMET Prediction : Use tools like SwissADME to prioritize derivatives with favorable absorption and low toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.